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(S)-4,4-Difluorobutan-2-amine

Cat. No.: B12941826
M. Wt: 109.12 g/mol
InChI Key: AAOJRPSNKWSTFL-VKHMYHEASA-N
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Description

The Strategic Role of Fluorine in Organic Chemistry

Fluorine is the most electronegative element, and its introduction into an organic molecule can dramatically alter the compound's physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the thermal and metabolic stability of a molecule. In medicinal chemistry, the substitution of hydrogen with fluorine can influence a drug's lipophilicity, binding affinity to target proteins, and bioavailability. soton.ac.ukresearchgate.net For instance, fluorination can lower the basicity (pKa) of nearby amine groups, which can be advantageous for optimizing a drug candidate's pharmacokinetic profile. bldpharm.com This strategic use of fluorine has led to a significant number of fluorinated compounds in clinical trials and on the market. researchgate.net

Significance of Enantiopure Amines as Chiral Building Blocks

Chirality is a fundamental concept in chemistry and biology. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful. researchgate.net Enantiopure amines are crucial chiral building blocks in the synthesis of a vast number of pharmaceuticals, agrochemicals, and other bioactive natural products. bldpharm.commdpi.com Their structural diversity and functional versatility make them invaluable starting materials in the construction of complex molecular architectures. mdpi.com The demand for efficient methods to produce these enantiopure amines has spurred significant innovation in the field of asymmetric synthesis. bldpharm.com

Overview of β,β-Difluoroamines: A Distinctive Motif in Chemical Synthesis

Within the class of fluorinated amines, β,β-difluoroamines represent a distinctive structural motif. The presence of two fluorine atoms on the carbon atom adjacent (in the β-position) to the nitrogen-bearing carbon significantly impacts the molecule's properties. The strong inductive effect of the two fluorine atoms can substantially lower the basicity of the amine. google.com This modulation of pKa is a key feature that medicinal chemists can exploit. Furthermore, the difluoromethyl group can act as a bioisostere for other functional groups, potentially leading to improved metabolic stability or binding interactions.

The synthesis of enantiopure β,β-difluoroamines presents a unique challenge. However, various synthetic strategies have been developed, including biocatalytic methods using transaminases, which can produce these compounds with high stereoselectivity. These enzymatic approaches offer a green and efficient alternative to traditional chemical methods.

Research Scope and Focus on (S)-4,4-Difluorobutan-2-amine

This article now narrows its focus to a specific example of a chiral β,β-difluoroamine: This compound . This compound serves as a valuable chiral building block for the synthesis of more complex molecules. While detailed research findings on the free amine are not extensively documented in publicly available literature, its significance can be inferred from its commercial availability as a research chemical and its use in synthetic applications, often in its hydrochloride salt form.

The hydrochloride salt, this compound hydrochloride, is a more stable and commonly handled form of the amine.

Interactive Data Table: Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 1249954-61-7 mdpi.com2268043-41-8
Molecular Formula C4H9F2N mdpi.comC4H10ClF2N
Molecular Weight 109.12 g/mol mdpi.com145.58 g/mol
Appearance Data not availableData not available
Boiling Point Data not availableData not available
Melting Point Data not availableData not available

The utility of this compound as a synthetic intermediate is highlighted in patent literature, where its derivatives are used in the construction of complex heterocyclic compounds. For example, a derivative, N-[(1S)-1-[[3-bromo-5-chloro-7-(2-thienylmethylamino)thieno[3,2-b]pyridin-2-yl]methyl]-3-oxo-propyl]-2-nitro-benzenesulfonamide, was synthesized as part of a route to thieno[3,2-b]pyridin-7-amine (B12955) compounds being investigated for treating familial dysautonomia. This indicates the use of the chiral amine to introduce the fluorinated butylamine (B146782) side chain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9F2N B12941826 (S)-4,4-Difluorobutan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9F2N

Molecular Weight

109.12 g/mol

IUPAC Name

(2S)-4,4-difluorobutan-2-amine

InChI

InChI=1S/C4H9F2N/c1-3(7)2-4(5)6/h3-4H,2,7H2,1H3/t3-/m0/s1

InChI Key

AAOJRPSNKWSTFL-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CC(F)F)N

Canonical SMILES

CC(CC(F)F)N

Origin of Product

United States

Stereochemical Characterization and Conformational Analysis of S 4,4 Difluorobutan 2 Amine

Principles of Chirality and Enantiomeric Purity in Difluoroamines

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. wikipedia.org In (S)-4,4-Difluorobutan-2-amine, the chirality arises from a stereogenic center at the C2 carbon atom. This carbon is bonded to four distinct groups: a hydrogen atom, an amino group (-NH₂), a methyl group (-CH₃), and a 3,3-difluoroethyl group (-CH₂CHF₂). The presence of this single stereocenter means the molecule is always chiral and exists as a pair of enantiomers: this compound and (R)-4,4-Difluorobutan-2-amine. wikipedia.org

The "(S)-" designation in the name specifies the absolute configuration at the C2 center, according to the Cahn-Ingold-Prelog priority rules. These two enantiomers exhibit identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity) and with other chiral entities. wikipedia.org

Ensuring the enantiomeric purity of a sample is critical, especially in pharmaceutical contexts, as different enantiomers can have vastly different biological activities. nih.gov The enantiomeric excess (e.e.) quantifies the purity, indicating how much more of one enantiomer is present than the other. wikipedia.org The synthesis of chiral β,β-difluoroamines with high enantiomeric purity can be achieved through methods like biocatalytic amination using transaminases, which have demonstrated the ability to produce these compounds with excellent enantiomeric excess (>99% e.e.). researchgate.net Another approach involves organocatalysis, which can generate chiral β-fluoroamines and β,β-difluoroamines with high enantioselectivity. nih.gov The determination of enantiomeric purity for such compounds is typically performed using chiral stationary phase High-Performance Liquid Chromatography (HPLC). nih.gov

Investigating Conformational Preferences and Stereoelectronic Effects

The three-dimensional shape of this compound is not static but exists as an equilibrium of different conformers. The presence of highly electronegative fluorine atoms introduces significant stereoelectronic effects that dictate these conformational preferences.

While this compound is technically a γ,γ-difluoroamine, the principles of the fluorine gauche effect observed in vicinal (1,2) and geminal (1,1) difluoroalkanes are highly relevant. The gauche effect is an atypical situation where a conformation with substituents separated by a 60° dihedral angle (gauche) is more stable than the anti-conformation (180°), where they are furthest apart. wikipedia.org This is particularly prominent in 1,2-difluoroethane (B1293797), where the gauche conformer is more stable than the anti by about 1.0 kcal/mol. researchgate.netresearchgate.net

Two main theories explain this phenomenon:

Hyperconjugation: This model, widely considered the primary cause, posits a stabilizing interaction between the bonding orbital of a C-H bond and the antibonding orbital (σ*) of an adjacent C-F bond (σC-H → σC-F). wikipedia.orgrsc.org This orbital overlap is maximized in the gauche conformation. wikipedia.org Due to fluorine's high electronegativity, the C-F σ orbital is an excellent electron acceptor, making this donation favorable. wikipedia.orgrsc.org

Bent Bonds: This explanation suggests that due to fluorine's electronegativity, the C-F bonds have increased p-orbital character. To compensate for reduced overlap in the central C-C bond, the molecule adopts a gauche conformation, which allows for the formation of stabilizing bent bonds. wikipedia.org

In the context of this compound, similar gauche interactions between C-F bonds and adjacent C-C or C-H bonds along the butane (B89635) chain will influence its preferred shape. Furthermore, when the amine group is protonated (a common state in biological systems), a strong electrostatic attraction can occur between the positively charged ammonium (B1175870) group and the electronegative fluorine, significantly favoring a gauche conformation. researchgate.netresearchgate.net

The prompt mentions vicinal (on adjacent carbons) difluorination, but this compound possesses a geminal (on the same carbon) difluoro group (-CHF₂). Both patterns significantly influence alkane chain conformation.

Theoretical and Computational Chemistry Approaches

To fully understand the complex conformational landscape of this compound, researchers rely on theoretical and computational chemistry methods. scirp.org These tools allow for the prediction of molecular structures, energies, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rsc.org It is widely employed to map the conformational landscape by calculating the potential energy of the molecule as a function of its dihedral angles. nih.govacs.org

By performing these calculations, researchers can:

Identify all stable conformers (local minima on the potential energy surface).

Determine the relative energies of these conformers to predict their population at a given temperature.

Calculate the energy barriers for rotation between different conformers.

For fluorinated alkanes, DFT methods like M05-2X and M06 with basis sets such as 6-311+G(d,p) have been shown to provide reliable results for conformational analysis. nih.govacs.org DFT studies on substituted fluoroethanes have confirmed that the gauche preference is often driven by a combination of stabilizing hyperconjugative effects and electrostatic interactions. researchgate.net

Table 1: Representative Data from DFT Calculations on Substituted Fluoroethanes This table illustrates typical data obtained from DFT calculations, showing the relative stability of gauche versus anti conformers for 1,2-difluoroethane in different environments. The negative ΔE value indicates the gauche conformer is more stable.

CompoundMethod/Basis SetSolvent ModelConformerRelative Energy (kcal/mol)
1,2-DifluoroethaneBHandH/sPCM(CH₂Cl₂)Gauche0.00
1,2-DifluoroethaneBHandH/sPCM(CH₂Cl₂)Trans (Anti)0.8 - 1.0
1,2-DifluoroethaneM05-2X/6-311+G VacuumGauche0.00
1,2-DifluoroethaneM05-2X/6-311+GVacuumAnti~1.0

Data adapted from principles discussed in sources. researchgate.netresearchgate.netrsc.org

Quantum mechanical (QM) simulations are essential for bridging the gap between theoretical models and experimental data. rsc.orgnih.gov Once DFT calculations have predicted the geometries and energies of the most stable conformers, QM methods can be used to simulate their spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra. uef.fi

The process involves:

Structure Optimization: Obtaining the lowest energy geometries for the dominant conformers using DFT.

Spectrum Calculation: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework (e.g., BHandH functional) to calculate NMR chemical shifts and spin-spin coupling constants (J-couplings) for each conformer. nih.govrsc.org

Experimental Comparison: Comparing the calculated spectra to the experimentally measured spectrum. acs.org

Because experimental spectra represent a population-weighted average of all conformers present, this comparison allows researchers to validate their conformational models. A strong match between the simulated and experimental spectra provides powerful evidence for the predicted conformational preferences and the relative populations of the different conformers. nih.govuef.fi This is particularly crucial for complex fluorinated molecules where spectral features can be non-intuitive. nih.govresearchgate.net

Advanced Synthetic Methodologies for S 4,4 Difluorobutan 2 Amine and Analogous Chiral Difluoroamines

Organocatalytic Strategies for Enantioselective β,β-Difluoroamination

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering an alternative to metal-based catalysts. hilarispublisher.com The development of organocatalytic methods for the introduction of fluorine has been a significant area of research. nih.govacs.org

Development of One-Pot and Two-Pot Organocatalytic Procedures

A significant advancement in the synthesis of chiral β,β-difluoroamines has been the development of one-pot and two-pot procedures that are both rapid and general. nih.gov These methods often utilize readily available starting materials and proceed with high levels of chemical yield and enantioselectivity. nih.gov A common strategy involves the α-fluorination of aldehydes using an organocatalyst, followed by subsequent chemical transformations to yield the desired difluoroamine (B82689).

In a typical two-pot procedure, an aldehyde can be subjected to double α-fluorination using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral amine catalyst. The resulting α,α-difluoroaldehyde can then be converted to the corresponding amine. A one-pot approach streamlines this process by performing the fluorination and subsequent reactions in the same vessel, avoiding intermediate work-up steps. nih.gov For instance, an organocatalytic approach to β,β-difluoroamines has been developed that proceeds through the formation of a difluoroaldehyde, which is then subjected to reductive amination.

A notable example is the extension of the MacMillan enantioselective α-fluorination of aldehydes. nih.gov By employing an excess of the fluorinating agent, β,β-difluoroamines can be accessed in a two-pot sequence with high yields. nih.gov

Scope and Limitations of Organocatalytic Fluorination

The scope of organocatalytic fluorination has been explored extensively, revealing both its broad applicability and its limitations. nih.govescholarship.org A wide variety of carbocyclic and heterocyclic ring systems are amenable to enantioselective α-fluorination. nih.gov However, the organocatalytic fluorination of ketones has historically been more challenging compared to aldehydes. This is attributed to the slower condensation of ketones with secondary amine catalysts, leading to low equilibrium concentrations of the required enamine intermediate. nih.gov

Despite these challenges, significant progress has been made. The use of primary amine functionalized Cinchona alkaloids as catalysts has enabled the direct and asymmetric α-fluorination of a range of cyclic ketones. nih.gov The scope of substrates for the synthesis of β-fluoroamines via organocatalysis is broad, though the synthesis of tertiary β-fluoroamines has been met with lower enantioselectivities. nih.gov

A key limitation in some organocatalytic fluorination reactions is the need for specific and sometimes complex catalyst systems to achieve high enantioselectivity. unizar.es Furthermore, the reactivity of the substrate can significantly impact the efficiency of the reaction. For instance, α-branched ketones were initially found to be unreactive under certain aminocatalytic conditions. unizar.es

Biocatalytic Approaches via Transaminases and Amine Dehydrogenases

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. diva-portal.orgnih.gov Enzymes such as transaminases and amine dehydrogenases are particularly well-suited for this purpose. researchgate.netrsc.org

Enzyme-Catalyzed Asymmetric Amination of Ketones

Transaminases (TAs) have demonstrated remarkable efficacy in the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess. researchgate.netmbl.or.kr Specifically, ω-transaminases (ω-TAs) are capable of catalyzing the transfer of an amino group from a donor to a carbonyl acceptor, and they can accept a broad range of substrates that lack a carboxyl group. mdpi.com

Research has shown that transaminases can effectively catalyze the amination of α,α-difluorinated ketones to provide the corresponding β,β-difluoroamines in high isolated yields (55-82%) and with excellent enantiomeric excess (>99%). researchgate.net This process is often thermodynamically favored, allowing for quantitative conversion with only a small excess of the amine donor. researchgate.net

Amine dehydrogenases (AmDHs) represent another class of enzymes that catalyze the conversion of ketones into enantiomerically pure amines. nih.gov These enzymes utilize an external hydride source and ammonia. nih.gov Protein engineering has been instrumental in developing AmDHs with expanded substrate scope and improved catalytic performance. nih.govresearchgate.net For instance, a leucine (B10760876) dehydrogenase was successfully engineered into an enantioselective amine dehydrogenase capable of converting a ketone to a chiral amine. nih.govresearchgate.net

Enzyme-Catalyzed Asymmetric Amination of Difluoroketones
Enzyme TypeSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
TransaminaseAliphatic α,α-difluorinated ketonesβ,β-difluoroamines55-82>99 researchgate.net
Transaminase(Hetero)aromatic α,α-difluorinated ketonesβ,β-difluoroamines55-82>99 researchgate.net

Chemoenzymatic Cascade Systems for Chiral Amine Synthesis

Chemoenzymatic cascade reactions combine the advantages of both chemical and biological catalysis in a single pot, leading to more efficient and sustainable synthetic routes. csic.es These cascades can overcome challenges such as unfavorable reaction equilibria and product inhibition that can plague single-step enzymatic reactions. csic.es

A chemoenzymatic cascade has been developed for the enantioselective synthesis of chiral α-mono- and difluoromethyl amines starting from β-keto-acid esters. scispace.com In such systems, a chemical step can be used to generate a ketone intermediate, which is then asymmetrically aminated by a transaminase in a subsequent step. The integration of an alcohol dehydrogenase (ADH) into a transaminase-catalyzed reaction can help to shift the equilibrium towards the desired amine product. nih.gov For example, a bienzyme cascade system with an R-ω-transaminase and an alcohol dehydrogenase was used for the efficient synthesis of a chiral intermediate for a painkiller. nih.gov

Substrate Specificity and Enantioselectivity of Biocatalysts

The substrate specificity and enantioselectivity of biocatalysts are crucial determinants of their synthetic utility. mbl.or.krmdpi.com Transaminases exhibit a broad substrate scope, but their activity can vary significantly depending on the structure of the substrate. mbl.or.krworktribe.com The enantioselectivity of transaminases is governed by the binding of the substrate in the active site, which contains distinct pockets for different substituent groups. mdpi.com Generally, (S)-selective ω-TAs belong to protein fold-type I, while (R)-selective enzymes are found in fold-type IV. mdpi.com

While many natural transaminases show high selectivity for one enantiomer, their application can be limited by substrate or product inhibition. worktribe.comnih.gov Protein engineering has been widely employed to overcome these limitations and to tailor the substrate specificity of transaminases for particular target molecules. bohrium.com

Similarly, the substrate scope of early amine dehydrogenases was often limited. rsc.org However, through directed evolution and rational design, AmDHs have been engineered to accept a wider range of ketone substrates, including pharmaceutically relevant ones, with high conversions and excellent optical purity. rsc.orgnih.gov Some engineered AmDHs have even shown the ability to switch stereoselectivity depending on the substrate, affording either the (S)- or (R)-configured amine product. nih.gov

Substrate Specificity of Selected Biocatalysts
EnzymeSubstrate ClassKey CharacteristicsReference
ω-TransaminaseKetones (including α,α-difluorinated)Broad substrate scope, high enantioselectivity for specific enantiomers. researchgate.netmdpi.com
Amine DehydrogenaseKetonesEngineered variants show expanded substrate scope for pharmaceutically relevant ketones. rsc.orgnih.gov

Alternative Synthetic Routes to Chiral Difluoroamine Scaffolds

Beyond classical methods, several innovative routes have been developed to access chiral difluoroamine scaffolds with high stereocontrol. These methodologies often rely on cleverly designed chiral intermediates or strategic bond-forming reactions to install the fluorine atoms and the chiral amine center.

A powerful strategy for the asymmetric synthesis of fluorinated amines involves the use of chiral fluoromethylated oxazolidines as versatile building blocks. cyu.fr These intermediates, often derived from fluorinated pyruvates or acetoacetates, serve as scaffolds where the stereochemistry is pre-defined by a chiral auxiliary, such as (R)-phenylglycinol. researchgate.netresearchgate.net

The reaction of these chiral 2-trifluoromethyl- or 2-difluoromethyl-1,3-oxazolidines with various silylated nucleophiles, activated by a Lewis acid, provides a stereoselective pathway to a range of functionalized α-trifluoromethyl and α-difluoromethyl amines. cyu.frresearchgate.net For instance, a Strecker-type reaction, which introduces a nitrile group, can be performed on these oxazolidines to produce α-amino nitrile precursors. cyu.frcyu.fr These precursors are then readily converted into the corresponding α-difluoromethyl amino acids, such as (S)-α-Dfm-alanine and (R)-α-Dfm-alanine, in enantiopure form after the separation of diastereoisomers. cyu.fr

Similarly, Mannich-type additions and reactions with Reformatsky's reagents have been successfully applied to these oxazolidine (B1195125) systems to access β-amino ketones, β-amino esters, and β-lactams, all bearing a difluoromethyl group with high stereocontrol. cyu.fr The diastereoselectivity in these reactions is often high, and the straightforward separation of diastereomers allows for the isolation of enantiomerically pure products. cyu.fr

Table 1: Reactions Utilizing Chiral Fluoromethylated Oxazolidine Intermediates

Reaction Type Nucleophile/Reagent Product Type Reference
Strecker-type Cyanide source α-Amino nitrile cyu.frcyu.fr
Mannich-type Silylated enol ethers β-Amino ketone cyu.fr
Allylation Allylsilane Homoallylic amine cyu.frcyu.fr

The ring-opening of strained heterocycles, particularly chiral aziridines, with a nucleophilic fluoride (B91410) source is a well-established and effective method for preparing chiral β- and γ-fluoroamines. cas.cnnih.gov This approach offers direct access to the desired scaffolds, often with excellent control over regioselectivity and stereochemistry.

A significant challenge in this area is the activation of the aziridine (B145994) ring, especially "non-activated" aziridines that are stable and inert toward many nucleophiles. researchgate.net One successful strategy employs triethylamine (B128534) trihydrofluoride (Et3N·3HF), which serves as both an activator for the aziridine ring and the fluoride source. researchgate.net The reaction of chiral aziridine-2-carboxylates or carboxamides with Et3N·3HF at elevated temperatures yields regioisomeric mixtures of fluoroamines that can be separated. researchgate.net

More recent advancements utilize hydrogen bonding phase-transfer catalysis (HB-PTC) to facilitate the ring-opening of in situ-generated aziridinium (B1262131) ions with alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF). acs.orgacs.org In this process, a chiral bis-urea catalyst solubilizes the inorganic fluoride salt, forming a chiral ion pair with the aziridinium ion, which enables enantioselective C–F bond formation. acs.orgnih.gov This method has proven effective for the desymmetrization of meso-aziridinium ions and provides access to valuable β-fluoroamines in high yields and enantioselectivities. acs.orgnih.gov The principles of HB-PTC have also been extended to the regiodivergent kinetic resolution of dissymmetric aziridinium ions, allowing programmed access to different regioisomers. nih.gov

Table 2: Nucleophilic Ring-Opening of Aziridines/Aziridinium Ions

Fluoride Source Catalyst/Activator Substrate Type Key Feature Reference(s)
Et3N·3HF Heat Chiral aziridine-2-carboxylates Activates "non-activated" aziridines researchgate.net
KF / CsF Chiral Bis-Urea (HB-PTC) Racemic β-haloamines (in situ aziridinium) Enantioselective C–F bond formation acs.orgacs.org

Development and Application of Novel Fluorination Reagents

Progress in synthesizing complex fluoroamines is intrinsically linked to the development of new and more effective fluorinating reagents. These reagents can be broadly categorized as electrophilic ("F+") or nucleophilic ("F-") sources.

In the realm of electrophilic fluorination, a major milestone was the development of bench-stable N-F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI). nih.gov To achieve asymmetry, these achiral reagents are often paired with chiral catalysts. An important strategy involves the in situ generation of chiral N-fluoroammonium salts by combining equimolar amounts of a cinchona alkaloid derivative with Selectfluor. nih.govchimia.ch These chiral reagents have been successfully used in the enantioselective fluorination of a wide range of substrates, including silyl (B83357) enol ethers and 1,3-dicarbonyl compounds. chimia.ch More recently, chiral N-F reagents based on the Selectfluor core but incorporating a chiral environment on the DABCO framework have been designed for enhanced reactivity and selectivity. nih.gov

For nucleophilic fluorination, which is often more challenging to control enantioselectively, innovation has focused on creating safer and more manageable fluoride sources. princeton.edu An elegant approach involves the use of benzoyl fluoride as a latent source of fluoride. In the presence of an alcohol, it generates HF in situ, which can then be utilized in catalyst-controlled C–F bond formation. princeton.edu This system has been successfully applied to the asymmetric ring-opening of epoxides and aziridines. princeton.edu Enzymatic approaches have also emerged, where FMN-dependent reductases, under photoinduction, can activate fluorine reagents to generate a carbon radical bearing fluorine, which is then captured stereoselectively. the-innovation.orgthe-innovation.org

Scalability and Process Optimization in Enantioselective Synthesis

The transition from a laboratory-scale reaction to a large-scale industrial process requires methodologies that are not only high-yielding and selective but also robust, safe, and cost-effective. Several of the advanced methods for chiral fluoroamine synthesis have shown promise for scalability.

For example, the hydrogen bonding phase-transfer catalysis (HB-PTC) method for enantioselective fluorination using potassium fluoride has been successfully scaled up. The synthesis of an enantioenriched fluoro-diphenidine was demonstrated on a 50-gram scale using a low catalyst loading (0.5 mol%) of a recoverable bis-urea catalyst. acs.org Similarly, the enantioselective synthesis of γ-fluoroamines via the ring-opening of azetidinium salts with CsF has been performed at the gram scale with reduced catalyst loading (3 mol%) without compromising enantioselectivity. acs.org

Organocatalytic routes also offer significant advantages in scalability due to their metal-free nature and operational simplicity. Protocols for the synthesis of β- and γ-fluoroamines from commercial aldehydes have been developed on the 1.0 mmol scale, providing excellent yields and enantioselectivities (up to 96% ee). nih.gov

Chemical Transformations and Reactivity of S 4,4 Difluorobutan 2 Amine

Amination Reactions and Carbon-Nitrogen Bond Formations

The primary amine functionality of (S)-4,4-Difluorobutan-2-amine serves as a key reactive handle for a variety of carbon-nitrogen bond-forming reactions. These transformations are fundamental in expanding the molecular complexity and diversity of derivatives originating from this building block.

Standard N-alkylation and N-acylation reactions are readily achievable, allowing for the introduction of a wide array of substituents. For instance, reaction with alkyl halides or acyl chlorides under basic conditions can furnish the corresponding secondary and tertiary amines or amides, respectively. Reductive amination, a powerful tool for C-N bond formation, can also be employed. nih.gov This one-pot reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is subsequently reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). nih.gov

While specific literature on this compound is limited, the general principles of amine reactivity suggest its utility in these classical transformations. The electron-withdrawing nature of the fluorine atoms may slightly modulate the nucleophilicity of the amine, but it is not expected to impede its participation in these fundamental reactions.

Strategies for Functionalization and Derivatization

The strategic functionalization of this compound is crucial for tailoring its properties for specific applications, particularly in drug discovery where the introduction of fluorine can significantly impact metabolic stability and binding affinity. mdpi.com

Derivatization can be achieved through various methods targeting the primary amine. For example, reaction with isocyanates or isothiocyanates can lead to the formation of urea or thiourea derivatives, respectively. These functional groups are prevalent in many pharmaceutical compounds. Furthermore, the amine can serve as a nucleophile in ring-opening reactions of epoxides or aziridines, leading to the formation of β-amino alcohols or 1,2-diamines.

The chirality of this compound allows for its use as a chiral auxiliary or building block in asymmetric synthesis. Derivatization with chiral reagents can be used to separate enantiomers or to control the stereochemistry of subsequent reactions.

Synthesis of Complex Molecular Architectures Incorporating the Difluoroamine (B82689) Motif

The unique combination of chirality and difluorination makes this compound an attractive starting material for the synthesis of more complex and highly functionalized molecules.

Formation of Difluorinated Amino Alcohols and Related Derivatives

Difluorinated amino alcohols are valuable structural motifs in medicinal chemistry due to their potential to mimic natural amino alcohols with altered physicochemical properties. acs.org The synthesis of such derivatives from this compound can be envisioned through several synthetic routes.

One common approach is the reaction of the amine with a chiral epoxide, leading to a diastereoselective ring-opening and the formation of a difluorinated amino alcohol. The stereochemistry of the resulting product is dictated by both the chirality of the amine and the epoxide. Alternatively, the amine can be converted into an α-amino ketone, which can then be stereoselectively reduced to the corresponding amino alcohol.

While direct examples starting from this compound are not readily found in the literature, the synthesis of vicinal anti-amino alcohols from N-tert-butanesulfinyl aldimines and cyclopropanols highlights a potential strategy that could be adapted. rsc.org

Incorporation into Multivicinal and Skipped Fluorination Architectures

The strategic placement of fluorine atoms within a molecule can have a profound impact on its conformation and biological activity. "Skipped" fluorination patterns (1,3-difluorination) and "multivicinal" fluorination (multiple adjacent fluorinated carbons) are of particular interest.

This compound, with its 1,3-relationship between the amine and the difluoromethyl group, can be considered a precursor to molecules with a "skipped" heteroatom-fluorine pattern. Further chemical manipulation could introduce additional fluorine atoms to create more complex fluorination patterns. For instance, derivatization of the amine followed by fluorination of the butyl chain could lead to multivicinal fluorinated structures. The synthesis of such complex fluorinated architectures is an active area of research, driven by the desire to fine-tune the properties of drug candidates. acs.org

Analytical Characterization and Methodologies for S 4,4 Difluorobutan 2 Amine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of (S)-4,4-Difluorobutan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Diastereomer Ratio Determination

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms in the molecule. The chemical shifts are influenced by the neighboring fluorine and amine groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-1 (CH₃)1.1 - 1.3DoubletJ(H-1, H-2) ≈ 6-7
H-2 (CH)3.0 - 3.4Multiplet
H-3 (CH₂)1.8 - 2.2Multiplet
H-4 (CHF₂)5.8 - 6.2Triplet of tripletsJ(H-4, F) ≈ 56-58, J(H-4, H-3) ≈ 4-5
NH₂1.5 - 2.5Broad singlet

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbons attached to or near the electronegative fluorine and nitrogen atoms will be shifted downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-1 (CH₃)18 - 25Singlet
C-2 (CH)45 - 55Singlet
C-3 (CH₂)35 - 45Triplet (²JCF)
C-4 (CF₂)110 - 120Triplet (¹JCF)

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. It provides information on the chemical environment of the fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms, which will be split by the adjacent proton.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F (CF₂)-110 to -120DoubletJ(F, H-4) ≈ 56-58

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₄H₉F₂N, with a monoisotopic mass of approximately 109.0703 g/mol .

Expected Fragmentation Patterns:

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a propyl-difluoride radical to give a fragment with m/z corresponding to [CH(NH₂)]CH₃]⁺.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule is a common fragmentation pathway for fluorinated compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula.

Ion Predicted m/z Description
[C₄H₉F₂N]⁺~109.0703Molecular Ion
[C₂H₆N]⁺~44.0500Result of alpha-cleavage
[C₄H₈FN]⁺~89.0648Loss of HF from the molecular ion

Chromatographic Methods for Enantiomeric Excess and Purity Determination

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is the most common method for determining the enantiomeric excess of chiral compounds. The choice of the chiral stationary phase (CSP) is critical for achieving separation. For a primary amine like this compound, polysaccharide-based CSPs are often effective.

Typical HPLC Method Parameters:

Parameter Description
Column Chiral stationary phases such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve good resolution and reasonable retention times.
Flow Rate Typically in the range of 0.5 - 1.5 mL/min.
Detection UV detection at a low wavelength (e.g., 210-220 nm) is common for compounds lacking a strong chromophore. Refractive index (RI) detection can also be used.

Gas Chromatography (GC) and Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography can also be used for the analysis of chiral amines, often requiring derivatization to improve volatility and chromatographic performance.

Derivatization: The primary amine group can be derivatized with a chiral or achiral reagent. Derivatization with an achiral reagent, such as trifluoroacetic anhydride, followed by separation on a chiral GC column is a common approach.

Typical GC Method Parameters:

Parameter Description
Column A chiral capillary column, such as those coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Dex CB).
Carrier Gas Helium or hydrogen.
Temperature Program An optimized temperature gradient is used to ensure good separation and peak shape.
Detector A Flame Ionization Detector (FID) is commonly used for organic compounds. Mass spectrometry (GC-MS) can also be used for simultaneous separation and identification.

Advanced Analytical Techniques for Solid-State Conformation (e.g., X-ray Crystallography of Derivatives)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. Since this compound is a low-melting solid or a liquid at room temperature, it is often necessary to prepare a crystalline derivative.

Derivative Formation: The primary amine can be reacted with a suitable carboxylic acid or other reagents to form a crystalline salt or amide. For example, reaction with a chiral acid like tartaric acid could yield diastereomeric salts that are often crystalline and can be separated by crystallization.

Information from X-ray Crystallography:

Absolute Configuration: Confirms the (S)-configuration at the chiral center.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles in the molecule.

Conformation: Reveals the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: Shows how the molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

While no specific crystal structure of a derivative of this compound is currently available in open literature, this technique remains the gold standard for unambiguous stereochemical assignment and conformational analysis.

Academic and Synthetic Applications of S 4,4 Difluorobutan 2 Amine

Utility as a Chiral Building Block in Asymmetric Synthesis

The primary value of (S)-4,4-Difluorobutan-2-amine in asymmetric synthesis lies in its identity as a chiral building block. deutscher-apotheker-verlag.de Chiral building blocks are enantiomerically pure compounds that serve as starting materials, allowing their inherent stereochemistry to be transferred to more complex target molecules. nbinno.com This strategy is fundamental in modern organic synthesis, particularly for pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect.

The difluoromethyl group (CHF2) is of particular interest as it can serve as a lipophilic bioisostere of a hydroxyl (OH) or thiol (SH) group, potentially improving a drug molecule's metabolic stability and cell membrane permeability. cas.cnsemanticscholar.org The presence of fluorine atoms lowers the basicity of the adjacent amine, which can be advantageous in tuning the pharmacokinetic properties of a drug candidate. nih.gov

The synthesis of chiral α-difluoromethyl amines has been a significant challenge, with various methods developed to achieve high stereoselectivity. One successful approach involves the nucleophilic difluoromethylation of N-(tert-butylsulfinyl)aldimines, which, after deprotection, yields enantiomerically pure α-difluoromethyl amines. cas.cn The development of such synthetic routes underscores the demand for chiral fluorinated building blocks like this compound.

Reaction Type Precursor/Reagent Key Feature Stereoselectivity
Nucleophilic DifluoromethylationN-(tert-butylsulfinyl)aldiminesHigh diastereoselectivityd.r. > 99%
Stereoselective Mannich AdditionChiral difluoromethyl phenyl sulfoximineReagent-controlled stereoselectivityHigh efficiency and stereoselectivity
Asymmetric Radical DifluoroalkylationRadical CF₂H synthon with nickel catalysisMild conditionsExcellent enantioselectivity

This table summarizes selected asymmetric synthesis strategies used to produce chiral difluoromethylated amines, highlighting the high degree of stereocontrol achievable. cas.cnnih.govmdpi.com

Role in the Design of Conformationally Restricted Organic Molecules

The introduction of a gem-difluoro unit, as seen in this compound, is a powerful tool for designing conformationally restricted molecules. rsc.org The stereoelectronic effects of the C-F bonds can significantly influence the rotational energy barriers of adjacent bonds and favor specific spatial arrangements (conformers). This pre-organization is highly sought after in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.govrsc.org

Research on model macrocyclic systems has demonstrated that gem-difluorination can alter conformational preferences. In one study, a fluorinated macrocycle was found to exist in equilibrium between a major trans-amide and a minor cis-amide conformation, whereas the non-fluorinated analogue heavily favored the trans conformation. rsc.orgnih.govrsc.org This shift is attributed to the out-of-plane preference of the difluoroalkoxy system, which encourages the backbone to adopt a different geometry. rsc.orgnih.gov The ability to induce specific conformations allows medicinal chemists to fine-tune the three-dimensional shape of a molecule to optimize its interaction with a protein binding pocket. diva-portal.org

System Effect of gem-Difluorination Observed Conformational Ratio (trans:cis) Postulated Reason
Model MacrocycleInduces a minor cis-amide conformation4 : 1Stereoelectronic out-of-plane preference of the difluoroalkoxy group
Non-fluorinated AnalogueStrongly favors a single trans-amide conformation200 : 1Lower energetic favorability for the cis conformation

This interactive table compares the conformational behavior of a gem-difluorinated macrocycle with its non-fluorinated counterpart, based on 1H NMR studies. nih.govdiva-portal.org

Precursor for the Development of Fluorinated Scaffolds with Tunable Properties

This compound serves as a valuable precursor for creating larger, more complex fluorinated scaffolds. mdpi.com A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. By starting with this chiral, fluorinated amine, chemists can build a diverse library of compounds while retaining the key features of the initial block.

The gem-difluoro group allows for the tuning of key physicochemical properties relevant to drug discovery. nih.gov Its strong electron-withdrawing inductive effect can modulate the acidity or basicity (pKa) of nearby functional groups. nih.gov Furthermore, fluorination impacts a molecule's lipophilicity (LogP) and aqueous solubility, which are critical parameters for absorption, distribution, metabolism, and excretion (ADME). nih.gov The C-F bond is exceptionally strong, and its presence can block sites of metabolic oxidation, often leading to improved metabolic stability and a longer biological half-life. taylorandfrancis.com The ability to fine-tune these properties makes fluorinated building blocks indispensable in modern drug development. taylorandfrancis.comnih.gov

Property Influence of gem-Difluorination Relevance in Drug Design
Basicity (pKa) Lowers the pKa of the amine group due to inductive effect. nih.govnih.govModulates ionization state at physiological pH, affecting receptor binding and cell permeability.
Lipophilicity (LogP) Generally increases lipophilicity, though the effect can be complex. cas.cnnih.govInfluences solubility, membrane transport, and plasma protein binding.
Metabolic Stability Can block metabolism at or near the site of fluorination. nih.govtaylorandfrancis.comIncreases drug half-life and bioavailability.
Conformation Can induce specific low-energy conformations. rsc.orgnih.govEnhances binding affinity and selectivity to the target protein.

This table outlines the tunable properties afforded by the inclusion of a gem-difluoro group, as present in this compound, and their importance in medicinal chemistry.

Contributions to the Advancement of Stereoselective Fluorination Chemistry

The demand for enantiopure compounds like this compound has been a significant driving force for innovation in stereoselective fluorination chemistry. researchgate.net Developing methods to create C-F bonds with precise control over the stereochemistry at a new chiral center is a formidable challenge in organic synthesis. rsc.orgacs.org The pursuit of such molecules has spurred the development of novel catalytic systems and fluorinating reagents.

Key advancements in this field include:

Organocatalysis : Chiral primary and secondary amines have been successfully employed as catalysts for the asymmetric fluorination of aldehydes and ketones. acs.orgnih.gov These methods often proceed through enamine intermediates, allowing for facial-selective attack by an electrophilic fluorine source. nih.gov

Transition-Metal Catalysis : Palladium, nickel, and copper complexes with chiral ligands have been developed to catalyze the enantioselective fluorination of a variety of substrates, including β-ketoesters and α-amino acid derivatives. acs.orgacs.orgnih.gov These methods have enabled the fluorination of previously challenging unactivated C-H bonds. acs.org

Chiral Fluorinating Reagents : While less common, the development of chiral N-fluoro ammonium (B1175870) salts, often derived from Cinchona alkaloids, represented an early strategy for transferring fluorine enantioselectively to a substrate. researchgate.net

The continuous effort to synthesize complex chiral fluorinated molecules efficiently and with high stereopurity leads to a deeper mechanistic understanding and the creation of more powerful synthetic tools for the entire field of chemistry. rsc.orgtandfonline.comcas.cn

Future Research Directions and Emerging Opportunities

Sustainable and Greener Synthetic Routes for Chiral Difluoroamines

The development of environmentally benign and efficient methods for the synthesis of chiral difluoroamines like (S)-4,4-Difluorobutan-2-amine is a primary focus of future research. Traditional fluorination methods often rely on harsh reagents and produce significant waste. Modern approaches aim to overcome these limitations through catalysis and the use of renewable resources.

One promising avenue is the use of biocatalysis, employing enzymes such as transaminases to facilitate the asymmetric amination of difluorinated ketones. This approach offers high enantioselectivity under mild reaction conditions, reducing the environmental impact. Researchers are actively exploring the substrate scope of these enzymes and engineering them for enhanced reactivity towards fluorinated compounds.

Another area of intense investigation is the development of catalytic asymmetric methods. This includes the use of transition-metal catalysts with chiral ligands to achieve high enantioselectivity in the synthesis of difluoroamines. The focus is on designing catalysts that are not only efficient but also recyclable, further enhancing the sustainability of the process.

Synthetic StrategyKey FeaturesPotential Advantages
Biocatalysis (e.g., Transaminases)High enantioselectivity, mild reaction conditions, use of renewable resources.Reduced environmental impact, high purity of the final product.
Catalytic Asymmetric SynthesisUse of chiral transition-metal catalysts, potential for catalyst recycling.High efficiency, atom economy, and scalability.
Flow ChemistryContinuous processing, precise control over reaction parameters, enhanced safety.Improved yield and purity, easier scale-up, and safer handling of hazardous reagents.

Exploration of Novel Reactivity and Unconventional Transformation Pathways

Future research will also delve into the untapped reactivity of this compound and related chiral difluoroamines. The presence of the gem-difluoro group significantly influences the reactivity of the amine functionality and the adjacent carbon atoms, opening up possibilities for novel chemical transformations.

One area of exploration is the use of these amines in the synthesis of complex nitrogen-containing heterocycles. The unique electronic properties of the difluorinated carbon can be harnessed to control the regioselectivity and stereoselectivity of cyclization reactions. Furthermore, the development of new C-H functionalization strategies for difluoroamines will enable the direct introduction of functional groups, streamlining synthetic pathways to valuable molecules.

Researchers are also investigating the use of this compound as a chiral auxiliary or ligand in asymmetric synthesis. The stereochemically defined center and the electronic influence of the difluoro group could lead to the development of novel catalysts with unique reactivity and selectivity profiles.

Integration of Advanced Computational Modeling for Predictive Synthesis and Conformational Design

Computational chemistry is poised to play an increasingly important role in the study of chiral difluoroamines. Advanced modeling techniques can provide deep insights into the conformational preferences, reactivity, and spectroscopic properties of molecules like this compound.

Density functional theory (DFT) calculations can be employed to predict the most stable conformations of these amines and to understand how the gem-difluoro group influences their three-dimensional structure. This information is crucial for designing molecules with specific biological activities, as the conformation often dictates how a molecule interacts with its biological target.

Furthermore, computational modeling can be used to predict the outcomes of chemical reactions, guiding the development of new synthetic methods. By simulating reaction pathways and transition states, chemists can identify the most promising conditions for achieving high yields and selectivities, thereby reducing the amount of empirical experimentation required.

Computational MethodApplication in Difluoroamine (B82689) ResearchInsights Gained
Density Functional Theory (DFT)Conformational analysis, prediction of spectroscopic properties.Understanding of molecular structure and stability.
Molecular Dynamics (MD) SimulationsStudy of dynamic behavior and interactions with other molecules.Insights into binding mechanisms and intermolecular forces.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic reactions involving difluoroamines.Elucidation of reaction mechanisms and enzyme-substrate interactions.

Expansion of Applications in Emerging Areas of Chemical Research

While the primary applications of chiral difluoroamines have been in medicinal chemistry, future research will likely see their expansion into other cutting-edge areas of chemical science. The unique properties imparted by the difluoro group make these compounds attractive for a range of applications.

In materials science, this compound could be used as a building block for the synthesis of novel polymers and liquid crystals. The introduction of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity, leading to materials with improved performance characteristics.

The field of agrochemicals is another promising area for the application of chiral difluoroamines. The incorporation of fluorine into pesticides and herbicides can increase their metabolic stability and biological activity. The specific stereochemistry of this compound could lead to the development of more potent and selective agrochemicals with reduced environmental impact.

Finally, the use of these compounds as probes in chemical biology is an emerging area of interest. The fluorine atoms can serve as reporters for 19F NMR spectroscopy, allowing for the non-invasive study of biological processes. This could open up new avenues for understanding disease mechanisms and for the development of new diagnostic tools.

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